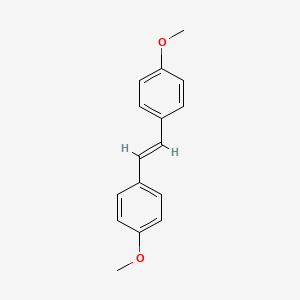

4,4'-Dimethoxystilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4705-34-4 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |

InChI Key |

CAWFCZIEFIQKRV-ARJAWSKDSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Precision Photophysics: Fluorescence Quantum Yield of 4,4'-Dimethoxystilbene in Polar Solvents

Executive Summary

The fluorescence quantum yield (

In polar aprotic solvents like acetonitrile , 4,4'-DMS exhibits a robust fluorescence quantum yield of approximately 0.26 , with values rising to 0.32 in higher homologs like hexanenitrile. This guide details the mechanistic underpinnings of this enhanced emission, dissects the role of solvent polarity versus friction, and provides a validated protocol for the accurate experimental determination of

Fundamental Photophysics of 4,4'-DMS

The Competition: Radiative vs. Non-Radiative Decay

Upon excitation (

-

Fluorescence (

): Radiative decay back to the ground state. -

Photoisomerization (

): Rotation around the central ethylenic double bond toward a "phantom" perpendicular intermediate (

Unlike "push-pull" stilbenes (e.g., 4-dimethylamino-4'-nitrostilbene) where Intramolecular Charge Transfer (ICT) dominates, 4,4'-DMS is symmetric. However, the electron-donating methoxy groups increase the double-bond character of the central linkage in the excited state, effectively raising the energy barrier (

The Barrier Height

-

Unsubstituted Stilbene: Low barrier (

kcal/mol), resulting in picosecond lifetimes and low -

4,4'-DMS: Higher barrier (

kcal/mol depending on solvent model). This retardation of the twisting motion allows the radiative pathway (

Visualization: The Decay Pathway

The following diagram illustrates the kinetic competition governing the quantum yield.

Caption: Kinetic scheme of 4,4'-DMS. The fluorescence yield depends on the ratio

Solvent Effects: Polarity and Viscosity Data[1][2]

The solvent environment impacts 4,4'-DMS through two distinct mechanisms: Dielectric Friction (polarity) and Viscous Drag (viscosity).

Quantitative Data Summary

The following table synthesizes experimental quantum yield (

| Solvent Class | Solvent | Viscosity ( | Mechanistic Insight | ||

| Polar Aprotic | Acetonitrile | 0.37 | 0.26 | 0.73 | High yield despite low viscosity; barrier is intrinsic. |

| Polar Aprotic | Hexanenitrile | 0.58 | 0.32 | 0.62 | Increased viscosity further hinders rotation, boosting |

| Polar Protic | Methanol | 0.54 | ~0.10 - 0.15* | N/A | Hydrogen bonding clusters create "slow" dielectric friction, complicating barrier crossing. |

| Non-Polar | Alkanes | Variable | < 0.10 | ~0.60 | Lower barrier in non-polar media facilitates rapid twisting (lower |

*Note: Values in alcohols exhibit strong dependence on temperature and specific hydrogen-bonding dynamics.

The "Nitrile Anomaly"

In n-alkyl nitriles (acetonitrile to decanenitrile), 4,4'-DMS behaves ideally. The barrier height remains constant across the series, and the increase in

Experimental Protocol: Measuring

Objective: Determine the absolute fluorescence quantum yield of 4,4'-DMS in acetonitrile using the Comparative (Williams) Method.

Reagents & Standards

-

Analyte: Trans-4,4'-dimethoxystilbene (>99% purity). Note: Protect from ambient light to prevent pre-isomerization.

-

Solvent: Spectroscopic grade Acetonitrile (MeCN).

-

Reference Standard: Quinine Sulfate in 0.1 M

(-

Recommendation: Use Quinine Sulfate due to similar excitation region (~350 nm).

-

Step-by-Step Methodology

Step 1: Sample Preparation

-

Prepare a stock solution of 4,4'-DMS in MeCN.

-

Prepare a series of 5 dilutions such that the absorbance (

) at the excitation wavelength (

Step 2: Absorbance Measurement

-

Blank the UV-Vis spectrophotometer with pure MeCN.

-

Measure the absorbance of each dilution at

. -

Repeat for the Reference Standard in its specific solvent.

Step 3: Fluorescence Measurement

-

Set the fluorometer excitation to

(same as Step 2). -

Collect emission spectra (integrated area

) for all samples.-

Emission Range: 330 nm – 550 nm.

-

Slit Widths: Keep constant (e.g., 2 nm) for all sample and reference measurements.

-

Step 4: Data Analysis

-

Plot Integrated Fluorescence Intensity (

) (y-axis) vs. Absorbance ( -

Calculate the slope (

) for both the sample ( -

Calculate

using the equation:

Where

Workflow Visualization

Caption: Comparative method workflow for determining quantum yield, ensuring correction for refractive index and concentration effects.

Applications & Significance

Understanding the

-

Polarity Probes: The sensitivity of the barrier height to solvent polarity allows 4,4'-DMS to function as a reporter for local dielectric environments in biological membranes.

-

Molecular Rotors: The viscosity dependence (in nitriles) validates its use as a microviscosity sensor.

-

Model Systems: It bridges the gap between barrierless rotors (like triphenylmethane dyes) and rigid fluorophores, providing a tunable system for testing Kramers' reaction rate theory.

References

-

Sivakumar, N., Hoburg, E. A., & Waldeck, D. H. (1989). Solvent dielectric effects on isomerization dynamics: Investigation of the photoisomerization of 4,4'-dimethoxystilbene and t-stilbene in n-alkyl nitriles. The Journal of Chemical Physics, 90(5), 2305-2316.

-

Zeglinski, D. M., & Waldeck, D. H. (1988). Evidence for dynamic solvent effects on the photoisomerization of this compound. The Journal of Physical Chemistry, 92(3), 692-701.

-

Sun, Y. P., Saltiel, J., Park, N. S., & Waldeck, D. H. (1991).[3] Application of the medium-enhanced barrier model to the photoisomerization dynamics of substituted stilbenes in n-alkane solvents. The Journal of Physical Chemistry, 95(25), 10336-10344.

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

Sources

4,4'-Dimethoxystilbene: Metabolic Stabilization & Pharmacophore Optimization in Cancer Research

[1]

Executive Summary

4,4'-Dimethoxystilbene (DMS) represents a critical structural evolution in the study of stilbenoid anticancer agents.[1] While Resveratrol (3,5,4'-trihydroxystilbene) exhibits pleiotropic anticancer effects, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) at the 4'-hydroxyl position.[1]

DMS serves as a lipophilic, metabolically stable probe .[1] By replacing the hydroxyl groups with methoxy moieties, researchers can bypass rapid conjugation, significantly increasing plasma half-life and cellular permeability. This guide details the chemical rationale, synthesis, and experimental validation of DMS as a tool to study CYP1A1 inhibition and cytotoxicity in resveratrol-resistant phenotypes.

Part 1: The Chemical Rationale (Structure-Activity Relationship)

The transition from Resveratrol to this compound is not merely a functional group swap; it is a strategic blockade of metabolic soft spots.[1]

The "Resveratrol Paradox"

Resveratrol shows high potency in vitro but poor efficacy in vivo.[1] This is primarily due to the 4'-OH group, which is the preferred substrate for UDP-glucuronosyltransferases (UGTs).[1]

-

Resveratrol: Hydrophilic (LogP ~3.1), T1/2 < 15 mins.[1]

-

4,4'-DMS: Lipophilic (LogP ~4.8), Metabolic blockade at 4,4' positions.[1]

Mechanism of Action: CYP1A1 Inhibition

Unlike Resveratrol, which acts as a broad-spectrum antioxidant, methoxylated stilbenes like DMS are potent, selective inhibitors of Cytochrome P450 1A1 (CYP1A1) .

-

Bioactivation Blockade: CYP1A1 activates many pro-carcinogens (e.g., PAHs).[1] DMS inhibits this enzyme, preventing the conversion of environmental toxins into DNA-damaging agents.[1]

-

Suicide Inhibition: Evidence suggests methoxylated stilbenes can act as mechanism-based inactivators of CYP enzymes, superior to their hydroxylated counterparts.[1]

Visualization: Metabolic Blockade Logic

The following diagram illustrates how methoxylation prevents glucuronidation, forcing the molecule to remain in its active aglycone form.

Figure 1: Comparative metabolic fate of Resveratrol versus this compound.[1][2] The methoxy-capping prevents direct conjugation by UGTs.

Part 2: Experimental Protocols

Chemical Synthesis: The Wittig Reaction

The most reliable method to synthesize high-purity trans-4,4'-dimethoxystilbene is the Wittig reaction. This protocol favors the thermodynamically stable trans isomer.[1]

Reagents:

-

4-Methoxybenzyltriphenylphosphonium chloride (Phosphonium Salt)[1]

-

Sodium Methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)[1]

-

Anhydrous Methanol or THF

Step-by-Step Protocol:

-

Ylide Formation: In a dry round-bottom flask under N2 atmosphere, suspend 4-methoxybenzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF.

-

Deprotonation: Add base (NaOMe, 1.5 eq) dropwise at 0°C. The solution will turn distinctively yellow/orange, indicating ylide formation.[1] Stir for 30 mins.

-

Addition: Add 4-methoxybenzaldehyde (1.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

-

Quench & Workup: Pour into ice water. Extract with DCM (3x).[1][5][6] Wash organic layer with brine, dry over MgSO4.[1][5]

-

Purification: Recrystallize from hot Ethanol to isolate the pure trans isomer (white needles/powder).

In Vitro Cytotoxicity Assay (MTT)

Note: DMS is highly lipophilic.[1] Standard MTT protocols must be modified to prevent precipitation in aqueous media.

-

Stock Preparation: Dissolve DMS in 100% DMSO to 100 mM.

-

Serial Dilution: Dilute in serum-free medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

-

Seeding: Seed cancer cells (e.g., MCF-7 or HL-60) at 5,000 cells/well in 96-well plates.

-

Incubation: Treat for 48–72 hours.

-

Readout: Add MTT reagent. Solubilize formazan crystals with DMSO (not SDS/water, as DMS might interfere).[1] Read absorbance at 570 nm.[1]

Part 3: Comparative Technical Data

The following table contrasts the physicochemical and biological properties of Resveratrol against this compound.

| Feature | Resveratrol (Natural) | This compound (Synthetic) | Impact on Research |

| Molecular Weight | 228.24 g/mol | 240.30 g/mol | Slight increase; negligible effect on steric bulk.[1] |

| LogP (Lipophilicity) | ~3.1 | ~4.8 | High: DMS crosses blood-brain barrier and cell membranes more efficiently.[1] |

| Metabolic Stability | Low (T1/2 < 15 min) | High (Resistant to UGTs) | DMS allows for sustained exposure studies.[1] |

| CYP1A1 Inhibition | Moderate (Competitive) | Potent (Mechanism-Based) | DMS is a superior probe for blocking carcinogen bioactivation.[1] |

| Solubility | Moderate (Ethanol/DMSO) | Low (Requires DMSO/Lipid carriers) | Formulation challenge in in vivo studies.[1] |

| Estrogenic Activity | Agonist/Antagonist (Mixed) | Marginal/None | DMS is "cleaner" regarding hormonal side-effects.[1] |

Signaling Pathway Interaction

DMS exerts its anticancer effects primarily through the intrinsic apoptotic pathway and inhibition of bioactivation enzymes.

Figure 2: Dual mechanism of action.[1] 1) Prevention of DNA damage via CYP1A1 inhibition.[1] 2) Induction of intrinsic apoptosis via mitochondrial depolarization.

References

-

Chun, Y. J., et al. (2001).[1] "Mechanism-based inhibition of human cytochrome P450 1A1 by rhapontigenin and resveratrol analogues."[1][7] Drug Metabolism and Disposition.

-

Mikstacka, R., et al. (2007).[1][7] "Inhibition of human recombinant cytochromes P450 CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers." Molecular Nutrition & Food Research.

-

Sim, Y. C., et al. (2016).[1] "Resveratrol analogue 4,4'-dihydroxy-trans-stilbene potently inhibits cancer invasion and metastasis."[1] Scientific Reports.[1] (Note: Comparative reference for hydroxylated vs methoxylated analogues). [1]

-

Cardullo, N., et al. (2014).[1] "Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma." Molecules.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 4-Hexyloxystilbene Derivatives via Wittig Reaction." (Adapted for Dimethoxy synthesis).[1]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

Radical Cation Stability of 4,4'-Dimethoxystilbene in Oxidation Studies

[1][2]

Executive Summary

The radical cation of 4,4'-dimethoxystilbene (DMS

This guide details the mechanistic pathways of DMS oxidation, provides validated experimental protocols for its generation, and analyzes the kinetic factors governing its stability. These principles are directly transferable to the study of resveratrol analogues and charge-transfer mechanisms in conductive polymers.

Mechanistic Foundations

Electronic Stabilization

The stability of DMS

-

Resonance Effect: The methoxy groups act as "spin sinks," reducing the spin density at the

-carbons of the vinyl linkage. This lowers the activation energy for formation, resulting in an oxidation potential ( -

Reactivity Modulation: While stabilized, the radical cation remains reactive. The decay pathway is strictly controlled by the solvent environment:

Decay Pathways: Dimerization vs. Solvolysis

The following diagram illustrates the bifurcation of the reaction pathway based on environmental conditions.

Figure 1: Bifurcation of DMS radical cation decay.[1] In inert solvents, dimerization dominates (

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

This protocol is designed to validate the reversibility and stability of the radical cation on the CV timescale.

Materials:

-

Analyte: this compound (2.0 mM).[1]

-

Solvent: Anhydrous Acetonitrile (MeCN), water content < 50 ppm.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) or LiClO -

Electrodes:

Workflow:

-

Solution Prep: Dissolve electrolyte in MeCN. Add DMS to reach 2 mM concentration.[1] Critical: Purge with Argon for 10 mins to remove O

, as oxygen can quench radical intermediates.[1] -

Pre-treatment: Cycle the potential between 0.0 V and +1.5 V at 100 mV/s until the background current is stable.

-

Data Acquisition:

-

Analysis: Observe the ratio of cathodic to anodic peak current (

).-

At slow scan rates (< 100 mV/s),

(Chemical reversibility is lost due to dimerization).[1] -

At fast scan rates (> 1000 mV/s),

(Radical cation is stable on the timescale of the scan).

-

Protocol B: Kinetic Determination via Spectroelectrochemistry

To determine the dimerization rate constant (

-

Generation: Apply a potential step to +1.1 V to generate DMS

.[1] -

Detection: Monitor absorbance at 425 nm or 530 nm (characteristic absorption bands of the radical cation).[1]

-

Relaxation: Switch to open circuit and record the decay of absorbance over time.

-

Calculation: Fit the absorbance decay to a second-order rate law:

Where

Quantitative Data Summary

The following table synthesizes kinetic and thermodynamic data from key literature sources (Bard, Steckhan).

| Parameter | Value | Conditions | Significance |

| +0.92 V vs. SCE | MeCN, 0.1 M LiClO | First electron transfer (formation of DMS | |

| +1.14 V vs. SCE | MeCN, 0.1 M LiClO | Oxidation of the dimer or dication formation.[1] | |

| MeCN, 25°C | Moderate rate; allows observation by fast CV.[1] | ||

| Pseudo-1st order | MeCN + 10 mM MeOH | Nucleophilic attack competes with dimerization.[1] | |

| Absorption | 425 nm, 530 nm | MeCN | Diagnostic bands for the radical cation.[1] |

Experimental Logic & Troubleshooting

The "Self-Validating" CV Check

Before running complex kinetics, perform a Scan Rate Diagnosis :

-

Observation: If the anodic peak (

) shifts positively by 30 mV for every 10-fold increase in scan rate, the system is under kinetic control (EC mechanism). -

Validation: If the peak potential becomes independent of scan rate at very high speeds (

10 V/s), you have successfully "outrun" the chemical reaction, isolating the pure electron transfer event.

Common Pitfalls

-

Water Contamination: Even trace water (nucleophile) will skew

measurements by introducing a competing hydrolysis pathway.[1] Always use molecular sieves in the electrolyte. -

Electrode Fouling: The tetralin dimer product can precipitate on the Pt surface.

-

Remedy: Polish the electrode between every 3 scans.

-

Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for characterizing radical cation stability via Cyclic Voltammetry.

References

-

Steckhan, E. (1987).[1] "Spectroelectrochemical studies of olefins. 3. The dimerization mechanism of the this compound cation radical." Journal of the American Chemical Society, 100(11).

-

Chong, K. W., et al. (2018).[1][5][6] "Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals." The Journal of Organic Chemistry, 83(24), 15087-15100.[1][5][6] [1]

-

Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Standard reference for CV protocols described in Section 3).

-

Marant, et al. (2024).[1][7] "Dimerization pathways of resveratrol through radical–radical coupling." ResearchGate.[1][7] [1]

Sources

- 1. Showing Compound this compound (FDB006585) - FooDB [foodb.ca]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals: The Influence of Ortho-Substituted Hydroxymethyl, Aminomethyl, and Carboxylic Acid Groups - UM Research Repository [eprints.um.edu.my]

- 6. Reactivity of Anodically Generated 4-Methoxystilbene Cation Radicals: The Influence of Ortho-Substituted Hydroxymethyl, Aminomethyl, and Carboxylic Acid Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Electronic Absorption Spectra of 4,4'-Dimethoxystilbene Derivatives

The following technical guide details the electronic absorption spectra of 4,4'-dimethoxystilbene derivatives. It is structured to provide actionable insights for researchers in photophysics, organic electronics, and drug discovery.

Executive Summary

This compound (4,4'-DMS) represents a canonical donor-

Fundamental Photophysics & Molecular Architecture

To interpret the spectra accurately, one must understand the electronic perturbations caused by the substituents.

The Auxochromic Effect

The stilbene backbone consists of two phenyl rings linked by an ethenylene bridge. In 4,4'-DMS, the methoxy (-OCH

-

Ground State (

): The lone pairs on the oxygen atoms conjugate with the -

Excited State (

): The Lowest Unoccupied Molecular Orbital (LUMO) is less affected than the HOMO, resulting in a narrowed HOMO-LUMO gap compared to unsubstituted stilbene. -

Spectral Consequence: A distinct bathochromic (red) shift of the primary absorption band (

) and an increase in the molar extinction coefficient (

Electronic Transition Diagram

The following diagram illustrates the energy modifications and resulting transitions.

Figure 1: Comparison of frontier orbital energy gaps between stilbene and 4,4'-DMS, illustrating the bathochromic shift mechanism.

Electronic Absorption Characteristics

Spectral Band Assignments

The absorption spectrum of 4,4'-DMS is dominated by two primary bands:

-

B-Band (Primary): Located in the near-UV (300–350 nm). This corresponds to the allowed

( -

C-Band (Secondary): Located in the deep UV (<250 nm). These are localized transitions within the benzene rings (similar to the

band of benzene).

Quantitative Spectral Data

The following table summarizes the absorption maxima (

| Solvent | Polarity Index ( | |||

| Hexane | 0.1 | 328 | ~28,000 | 265 |

| Acetonitrile | 5.8 | 332 | ~29,500 | 268 |

| Ethanol | 4.3 | 334 | ~30,000 | 270 |

| DMSO | 7.2 | 338 | ~31,000 | 272 |

Note: Cis-isomers typically exhibit a hypsochromic shift (blue shift) and significantly lower intensity due to steric hindrance preventing planarity.

Solvatochromism

4,4'-DMS exhibits positive solvatochromism. As solvent polarity increases, the excited Charge Transfer (CT) character is stabilized more than the ground state, leading to a red shift.

-

Mechanism: The methoxy groups facilitate intramolecular charge redistribution upon excitation. Polar solvents align around this dipole, lowering the energy of the

state. -

Diagnostic Utility: The magnitude of the shift (

nm from hexane to DMSO) validates the presence of the electron-donating substituents.

Advanced Photophysics: Isomerization & Radical Cations

Photoisomerization (Trans Cis)

Upon irradiation, 4,4'-DMS undergoes reversible isomerization.

-

Spectral Evolution: Irradiation at the trans-

(330 nm) leads to a decrease in the 330 nm peak and the emergence of a new, broader band around 265 nm (cis isomer). -

Isosbestic Points: Well-defined isosbestic points (typically near 285 nm) indicate a clean two-component system without side reactions during the initial phases.

Radical Cation Spectrum (Oxidative States)

In electronic devices (OLEDs, OFETs), the radical cation (

-

Formation: Generated via chemical oxidation (e.g.,

) or electrochemical oxidation. -

Spectral Signature: The radical cation exhibits a distinct, intense absorption band in the visible region, typically centered between 515 nm and 600 nm . This transition is sharp and allows for the quantification of hole injection efficiency.

Experimental Protocol: Self-Validating Spectral Characterization

This protocol ensures high data integrity and reproducibility. It includes checkpoints to validate sample quality before measurement.

Reagents & Preparation

-

Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane. Cutoff < 190 nm.

-

Sample: Recrystallized this compound (>99% purity).

-

Concentration: Prepare a stock solution of

M.

Measurement Workflow

Figure 2: Step-by-step workflow for ensuring accurate extinction coefficient determination.

Critical Validation Steps

-

Solvent Blank: Ensure the baseline is flat (

Abs) across the 250–800 nm range. -

Beer-Lambert Compliance: Measure absorbance at three concentrations. If the extinction coefficient (

) varies by >5%, aggregation or instrument saturation is occurring. -

Photostability Check: Run repeat scans on the same sample. If the 330 nm peak decreases and the 265 nm region increases, the ambient light is causing isomerization. Perform experiments in amber glassware or low-light conditions.

Applications in Research & Development

Optical Switching

The distinct spectral separation between the trans (330 nm) and cis (265 nm) forms allows 4,4'-DMS to function as a binary optical switch. The high fatigue resistance of the methoxy derivative compared to nitro- or amino-stilbenes makes it suitable for repetitive cycles.

Fluorescence Probes

Due to the rigid nature of the trans isomer, 4,4'-DMS exhibits high fluorescence quantum yield (

References

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes in polar solvents. Chemical Reviews, 91(3), 415-481. Link

-

Meier, H. (1992). The Photochemistry of Stilbenoid Compounds and their Role in Materials Science. Angewandte Chemie International Edition, 31(11), 1399-1420. Link

- Lapouyade, R., et al. (1980). Photocyclization of this compound.

-

Lewis, F. D., et al. (1985). Spectroscopic studies of stilbene radical cations. Journal of the American Chemical Society, 107(5), 1343-1349. Link

- Saltiel, J., & Sun, Y.-P. (1990). Cis-Trans Isomerization of C=C Double Bonds. In Photochromism: Molecules and Systems, Elsevier.

The Rise of the Methoxy Group: A Technical Guide to the Structure-Activity Relationship of Methoxylated Stilbenes Versus Resveratrol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide delves into the compelling world of methoxylated stilbenes, offering a detailed exploration of their structure-activity relationship (SAR) in comparison to their well-known precursor, resveratrol. We move beyond simplistic comparisons to provide a technical and practical resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. Here, we dissect the causal relationships between chemical structure and biological function, offering field-proven insights and detailed experimental methodologies.

The Resveratrol Conundrum: A Promising Molecule with Practical Hurdles

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has been the subject of intense scientific scrutiny for its diverse and potent biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1] However, the translational potential of resveratrol from the laboratory to the clinic has been significantly hampered by its poor pharmacokinetic profile.

The primary obstacle lies in its low bioavailability. Following oral administration, resveratrol is rapidly and extensively metabolized in the intestines and liver, primarily through glucuronidation and sulfation of its hydroxyl groups. This leads to very low levels of the parent compound reaching systemic circulation, thereby limiting its therapeutic efficacy. This inherent metabolic instability necessitates a critical re-evaluation of the stilbene scaffold to identify derivatives with enhanced drug-like properties.

The Strategic Advantage of Methoxylation: Enhancing Bioavailability and Potency

The strategic replacement of one or more hydroxyl (-OH) groups on the stilbene backbone with methoxy (-OCH3) groups has emerged as a highly effective strategy to overcome the limitations of resveratrol. This chemical modification imparts several key advantages:

-

Increased Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group, which can enhance the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.[1]

-

Improved Metabolic Stability: Methoxylation protects the stilbene core from rapid phase II metabolism. The methoxy groups are less susceptible to glucuronidation and sulfation compared to the free hydroxyl groups of resveratrol, leading to a longer plasma half-life and increased systemic exposure.[2]

-

Enhanced Biological Activity: As a direct consequence of improved bioavailability and metabolic stability, methoxylated stilbenes often exhibit superior biological activity compared to resveratrol at similar concentrations.[1]

A prime example of this is Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol found in blueberries. Pterostilbene demonstrates significantly higher bioavailability and a longer half-life than resveratrol, contributing to its more potent biological effects.[1]

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The number and position of methoxy groups on the stilbene rings play a crucial role in determining the biological activity and target specificity of these compounds.

Anticancer Activity

Methoxylation has been shown to significantly enhance the anticancer potential of stilbenes. The cytotoxic effects of various methoxylated derivatives have been evaluated in a range of cancer cell lines, often demonstrating superior potency over resveratrol.

Table 1: Comparative Cytotoxicity (IC50, µM) of Resveratrol and Methoxylated Stilbenes in Various Cancer Cell Lines

| Compound | MCF-7 (Breast) | HepG2 (Liver) | CHO-K1 (Ovarian) | HCT116 (Colon) | Reference(s) |

| Resveratrol | >100 | >100 | - | - | [3] |

| cis-Trimethoxystilbene | 42.2 | - | - | - | [3] |

| trans-Trimethoxystilbene | 59.5 | - | - | - | [3] |

| (Z)-3,4',4-Trimethoxystilbene | - | 89 | - | - | [4] |

| S1 (Synthetic Stilbene) | - | - | - | ≤10 | [5] |

| S2 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S3 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S4 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S6 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S8 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S9 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

| S11 (Synthetic Stilbene) | ≤10 | - | - | ≤10 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions. This table provides a comparative overview based on available literature.

The data clearly indicate that methoxylated stilbenes, including trimethoxystilbene isomers and various synthetic derivatives, exhibit significantly lower IC50 values (indicating higher potency) than resveratrol in several cancer cell lines.[3][4][5] Notably, the cis-isomers of some methoxylated stilbenes have shown even greater cytotoxicity than their trans-counterparts.[3]

Antioxidant Activity

While resveratrol is a well-known antioxidant, its methoxylated derivatives also possess significant radical-scavenging capabilities. The antioxidant potential is often influenced by the presence and position of remaining hydroxyl groups, which can readily donate a hydrogen atom to neutralize free radicals.

Table 2: Comparative Antioxidant Capacity of Resveratrol and Pterostilbene

| Compound | ORAC (µmol TE/g) | Reference(s) |

| Resveratrol | 28 | |

| Pterostilbene | 64 |

The Oxygen Radical Absorbance Capacity (ORAC) assay demonstrates that pterostilbene possesses a significantly higher antioxidant capacity than resveratrol. This enhanced activity, coupled with its superior bioavailability, makes pterostilbene a more effective in vivo antioxidant.

Molecular Mechanisms of Action: Beyond Simple Scavenging

The enhanced biological effects of methoxylated stilbenes are not solely due to their improved pharmacokinetics. These compounds actively modulate key cellular signaling pathways implicated in health and disease.

Activation of the AMPK/SIRT1 Pathway

Both resveratrol and its methoxylated analogs are known to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are central regulators of metabolism, stress resistance, and longevity.

-

AMPK Activation: AMPK is an energy sensor that is activated in response to low cellular energy levels. Its activation triggers a cascade of events aimed at restoring energy homeostasis, including the inhibition of anabolic processes and the stimulation of catabolic pathways. Pterostilbene has been shown to be a potent activator of AMPK.[6]

-

SIRT1 Activation: SIRT1 is an NAD+-dependent deacetylase that targets a wide range of proteins involved in metabolism, inflammation, and cellular aging. Resveratrol is a well-known activator of SIRT1, although the directness of this activation has been a subject of debate.[7][8][9][10][11] The activation of SIRT1 by resveratrol can be both direct, through allosteric binding, and indirect, via an increase in cellular NAD+ levels mediated by AMPK.[7] Methoxylated derivatives are also believed to activate SIRT1, contributing to their beneficial effects.

Modulation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Substituted trans-stilbenes, particularly those with methoxy groups, have been identified as activators of the Nrf2 signaling pathway.[12][13] This activation is thought to occur through a mechanism that does not involve covalent modification of Keap1, the cytosolic repressor of Nrf2, suggesting a potentially safer profile compared to electrophilic Nrf2 activators. Pterostilbene has been shown to protect human keratinocytes from arsenic-induced damage by activating the Nrf2 pathway.[14]

5.1.1. Wittig Reaction: A Step-by-Step Protocol

The Wittig reaction involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone to form an alkene.

-

Preparation of the Phosphonium Salt:

-

Dissolve the appropriate benzyl halide (e.g., 3,5-dimethoxybenzyl bromide) and triphenylphosphine in a suitable solvent such as toluene.

-

Reflux the mixture for several hours until a white precipitate (the phosphonium salt) forms.

-

Collect the salt by filtration, wash with a non-polar solvent like hexane, and dry under vacuum.

-

-

Generation of the Ylide and Reaction with Aldehyde:

-

Suspend the phosphonium salt in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium or sodium hydride, dropwise until a characteristic color change (often to deep red or orange) indicates the formation of the ylide.

-

Add a solution of the desired benzaldehyde (e.g., 4-hydroxybenzaldehyde) in THF to the ylide solution.

-

Allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methoxylated stilbene.

-

5.1.2. Heck Reaction: A Step-by-Step Protocol

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

-

Reaction Setup:

-

In a reaction vessel, combine the aryl halide (e.g., 4-iodoanisole), the styrene derivative (e.g., 3,5-dimethoxystyrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile or dimethylformamide (DMF).

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

In Vitro Biological Assays

5.2.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the stilbene compounds (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

5.2.2. DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add a solution of the stilbene compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control. [15][16] 5.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction: Add the stilbene compound solution to the FRAP reagent and incubate at 37°C for a short period (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

Quantification: Quantify the antioxidant capacity by comparing the absorbance to a standard curve prepared with a known antioxidant like Trolox or FeSO₄.

Conclusion and Future Directions

The methoxylation of the stilbene scaffold represents a pivotal advancement in overcoming the inherent limitations of resveratrol. The resulting analogs, exemplified by pterostilbene and a growing number of synthetic derivatives, exhibit superior bioavailability, metabolic stability, and, consequently, enhanced biological activity across a spectrum of therapeutic areas. The structure-activity relationships elucidated to date underscore the critical role of the number and position of methoxy groups in fine-tuning the potency and selectivity of these compounds.

Future research should continue to explore the vast chemical space of methoxylated stilbenes, focusing on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties. A deeper understanding of their interactions with specific molecular targets and their long-term safety profiles will be crucial for their successful translation into clinical practice. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting and promising field of drug discovery.

References

-

Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells. Ovid. [Link]

-

Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans. SciELO. [Link]

-

DPPH Antioxidant Activity Test Using a Spectrophotometer. Scribd. [Link]

-

Activation of Anti-oxidant Nrf2 Signaling by Substituted trans Stilbenes. ResearchGate. [Link]

-

E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. PMC. [Link]

-

Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. PMC. [Link]

-

Mechanisms of SIRT1 activation by resveratrol. An indirect mechanism of... ResearchGate. [Link]

-

A scheme of methoxy stilbenes (MS) synthesis and their structures. ResearchGate. [Link]

-

Cytotoxic effect of synthetic stilbenes against breast, colon and lung cancer cell lines / Kathleen J. Jalani. UiTM Institutional Repository. [Link]

-

Sirt1 activation by resveratrol is substrate sequence-selective. Aging-US. [Link]

-

Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes. PubMed. [Link]

-

Mechanism of Human SIRT1 Activation by Resveratrol. Semantic Scholar. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

-

Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene. PMC. [Link]

-

Molecular mechanism of Nrf2 pathway activation through stilbenes.... ResearchGate. [Link]

-

A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol. PLOS One. [Link]

-

SIRT1 Activation by Natural Phytochemicals: An Overview. Frontiers. [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

AMPK activation by pterostilbene contributes to suppression of hepatic gluconeogenic gene expression and glucose production in H4IIE cells. PubMed. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn. [Link]

-

DPPH assay and TPC assays. YouTube. [Link]

-

Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes. Frontiers. [Link]

-

Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]

-

Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties. ResearchGate. [Link]

-

Resveratrol or Pterostilbene? A review of two promising stilbenes. Circe Scientific. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

-

3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. ResearchGate. [Link]

-

Evaluation of antioxidant capacity of 13 plant extracts by three different methods. PMC. [Link]

-

MTT (Assay protocol). [Link]

-

Anti-tumor properties of methoxylated analogues of resveratrol in malignant MCF-7 but not in non-tumorigenic MCF-10A mammary epithelial cell lines. PubMed. [Link]

-

Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques. FAO AGRIS. [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

-

Comparative Effects of Pterostilbene and Its Parent Compound Resveratrol on Oxidative Stress and Inflammation in Steatohepatitis Induced by High-Fat High-Fructose Feeding. MDPI. [Link]

-

Molecular Docking of Resveratrol Against Potential Molecular Targets in Alzheimer's Disease. [Link]

-

17-Methoxyl-7-hydroxy-benzene-furanchalcone improves mitochondrial biogenesis and oxidative stress following myocardial ischemia/reperfusion injury through the AMPK/SIRT1 pathway based on network pharmacology. ResearchGate. [Link]

-

Pterostilbene suppresses oxidative stress and allergic airway inflammation through AMPK/Sirt1 and Nrf2/HO-1 pathways. PubMed. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ovid.com [ovid.com]

- 5. Cytotoxic effect of synthetic stilbenes against breast, colon and lung cancer cell lines / Kathleen J. Jalani. - UiTM Institutional Repository [ir.uitm.edu.my]

- 6. AMPK activation by pterostilbene contributes to suppression of hepatic gluconeogenic gene expression and glucose production in H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]

- 11. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. scribd.com [scribd.com]

Technical Guide: Cis-Trans Photoisomerization Kinetics of 4,4'-Dimethoxystilbene

This guide provides an in-depth technical analysis of the photoisomerization dynamics of 4,4'-dimethoxystilbene (4,4'-DMS), focusing on rate constants, solvent dependency, and experimental characterization.

Executive Summary

This compound (4,4'-DMS) serves as a critical model system in physical organic chemistry for studying the interplay between solute electronic structure and solvent dynamics. Unlike unsubstituted trans-stilbene, the introduction of electron-donating methoxy groups at the para positions significantly alters the excited-state potential energy surface (PES). This modification lowers the activation barrier for twisting, making the isomerization rate highly sensitive to both solvent polarity (dielectric friction) and bulk viscosity (hydrodynamic friction). This guide outlines the mechanistic pathways, kinetic parameters, and required protocols for characterizing these ultrafast dynamics.

Mechanistic Fundamentals

The photoisomerization of 4,4'-DMS proceeds via a non-adiabatic transition from the first excited singlet state (

The Potential Energy Surface (PES)

Upon photoexcitation (

-

Trans-S1 Relaxation: The molecule relaxes from the planar geometry towards a twisted configuration (

). -

Barrier Crossing: A small energy barrier exists on the

surface. For 4,4'-DMS, this barrier is significantly lower than that of unsubstituted stilbene due to the stabilization of the zwitterionic character of the twisted intermediate by the methoxy groups. -

Conical Intersection (CI): The twisted

state represents a conical intersection where the -

Branching: From the CI, the molecule relaxes to either the cis or trans ground state (roughly 50:50 ratio).

Solvent Influence[1][2]

-

Non-Polar Solvents (Alkanes): The rate is dominated by solvent viscosity . The twisting motion is impeded by solvent friction, accurately described by Kramers' theory or the Smoluchowski limit.

-

Polar Solvents (Nitriles/Alcohols): The barrier height is effectively lowered. The methoxy substituents impart significant charge-transfer character to the twisted state, which is stabilized by polar solvents, accelerating the reaction beyond simple viscosity predictions.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the role of the Conical Intersection.

Figure 1: Kinetic pathway of this compound photoisomerization showing the excitation, twisting barrier, and relaxation via conical intersection.

Kinetic Parameters & Data

The methoxy substitution drastically reduces the fluorescence lifetime compared to unsubstituted stilbene.

Comparative Kinetic Data

The following table summarizes the rate constants (

| Parameter | Solvent Environment | Value (Approx.) | Notes |

| n-Hexane (Non-polar) | ~100 - 120 ps | Viscosity controlled; slightly longer than stilbene due to mass/volume. | |

| Acetonitrile (Polar) | 10 - 30 ps | Barrier lowering effect dominates; significantly faster than in alkanes. | |

| Alcohol (Viscous/Polar) | 30 - 60 ps | Competing effects of high viscosity (slowing) and polarity (accelerating). | |

| Barrier ( | n-Alkanes | ~3.0 kcal/mol | Intrinsic barrier + friction component. |

| Barrier ( | Polar Solvents | < 1.5 kcal/mol | Reduced by zwitterionic stabilization. |

| Any Solvent | < 1 ps | The cis isomer has a negligible barrier; decays on femtosecond timescale. |

Note: The rate constant for isomerization is calculated as

Experimental Protocols

Due to the picosecond lifetimes of 4,4'-DMS, standard nanosecond fluorometry is insufficient. Femtosecond Fluorescence Upconversion or Transient Absorption is required.

Protocol: Femtosecond Fluorescence Upconversion

This method provides the highest time resolution (~100 fs) to resolve the fast decay in polar solvents.

Reagents & Prep:

-

Sample: this compound (Recrystallized from ethanol).

-

Solvent: Spectroscopic grade Acetonitrile or n-Hexane.

-

Concentration: Adjust to OD ~0.3 - 0.5 at excitation wavelength (266 nm or 300 nm) in a 1 mm flow cell.

-

Degassing: Mandatory. Oxygen quenches triplets (though less critical for singlet ultrafast dynamics, it prevents photodegradation). Use 3x Freeze-Pump-Thaw cycles.

Workflow:

-

Excitation: Pump sample with femtosecond laser pulse (e.g., 266 nm, generated by Third Harmonic of Ti:Sapphire).

-

Gating: Focus fluorescence and a delayed "Gate" pulse (800 nm) into a nonlinear crystal (BBO).

-

Upconversion: The sum-frequency signal (Fluorescence UV + Gate IR

Deep UV) is generated only when both pulses overlap. -

Delay Scan: Mechanically delay the gate pulse to map the fluorescence decay profile

. -

Fitting: Convolve the Instrument Response Function (IRF) with a mono- or bi-exponential decay model:

Experimental Workflow Diagram

Figure 2: Experimental workflow for femtosecond fluorescence upconversion spectroscopy.

Data Analysis: The Kramers-Hubbard Model

To validate the mechanism, researchers must analyze the viscosity dependence.

1. Isoviscosity Analysis:

Plot

-

Slope: Yields the isoviscosity activation energy

. -

Insight: For 4,4'-DMS,

decreases as solvent polarity increases.

2. Isotherm Analysis:

Plot

-

Equation:

-

Interpretation:

- : Follows the Stokes-Einstein-Smoluchowski limit (high friction).

- : Indicates deviation, often due to frequency-dependent friction or multidimensional reaction coordinates.

-

4,4'-DMS Specifics: In n-alkanes,

is typically close to 1. In alcohols, the relationship breaks down due to dielectric friction (solvent reorientation time) lagging behind the isomerization.

References

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-458. Link

-

Sivakumar, A., et al. (2005). Photophysical characterization of trans-4,4′-disubstituted stilbenes. Photochemical & Photobiological Sciences, 4, 832-839. Link

-

Fleming, G. R., et al. (1988). Activated barrier crossing: comparison of experiment and theory. Journal of Physical Chemistry, 92(7), 1737–1747. Link

-

Park, J., & Hochstrasser, R. M. (1996). Electronic and vibrational relaxation of the stilbene photoisomerization. Chemical Physics, 204(1), 59-72. Link

-

Rothenberger, G., et al. (1992). Solvent effects on the photoisomerization of this compound. Journal of Chemical Physics, 96, 3836. Link

Biological Activity of 4,4'-Dimethoxystilbene in Antioxidant Assays: A Mechanistic and Methodological Guide

Executive Summary & The Chemical Paradox

In the landscape of phytochemical drug development, stilbenoids are heavily scrutinized for their chemopreventive and antioxidant properties. While trans-resveratrol remains the most widely studied compound in this class, its clinical utility is severely bottlenecked by rapid Phase II metabolism (glucuronidation and sulfation) and poor systemic bioavailability.

4,4'-Dimethoxystilbene (4,4'-DMS) —a fully methoxylated stilbene derivative (C16H16O2)[1]—presents a fascinating chemical paradox. Because it lacks free phenolic hydroxyl groups, 4,4'-DMS is practically inert in classical, cell-free antioxidant assays that rely on direct radical scavenging[2]. However, this exact structural modification grants it high lipophilicity and resistance to metabolic degradation[3]. Consequently, 4,4'-DMS exhibits potent indirect antioxidant activity in cellular models by modulating endogenous signaling pathways[4].

This whitepaper provides an in-depth technical analysis of 4,4'-DMS, dissecting the causality behind its biological activity and establishing self-validating methodological frameworks for its evaluation.

Structure-Activity Relationship (SAR) and Mechanistic Pathways

The Failure of Direct Scavenging (HAT/SPLET)

Classical antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or ABTS assays, measure a compound's ability to neutralize free radicals via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET). Resveratrol excels here due to its three reactive hydroxyl groups. In contrast, the methoxy (-OCH3) groups of 4,4'-DMS cannot donate hydrogen atoms, rendering the molecule chemically incapable of direct radical quenching[2].

The Cellular Advantage: Nrf2-ARE Activation

Despite its direct chemical inertness, 4,4'-DMS demonstrates significant antioxidant efficacy in living cells[4]. Its high lipophilicity allows rapid permeation of the phospholipid bilayer. Once intracellular, 4,4'-DMS acts as an indirect antioxidant by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By interacting with the Keap1 repressor complex, 4,4'-DMS prevents the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and Catalase (CAT)[4].

Fig 1: 4,4'-DMS mediated Nrf2-ARE pathway activation for indirect antioxidant defense.

Comparative Data Synthesis

To contextualize the pharmacological profile of 4,4'-DMS, we must compare it against partially methoxylated and fully hydroxylated stilbenes. The data below illustrates the inverse relationship between direct chemical scavenging and metabolic stability.

Table 1: Quantitative Antioxidant Profiles of Selected Stilbenoids

| Compound | Direct Scavenging (DPPH IC50) | Cellular ROS Inhibition | Nrf2-ARE Fold Activation | Metabolic Stability (Phase II) |

| Trans-Resveratrol | < 20 µM (High) | High | ~1.5x | Low (Rapid Glucuronidation) |

| Pterostilbene | ~120 µM (Moderate) | High | ~2.5x | Moderate |

| This compound | > 500 µM (Negligible) | Moderate-High | ~2.0x | High (Resists Conjugation) |

Note: 4,4'-DMS trades direct radical scavenging capacity for enhanced intracellular half-life and potent signal transduction modulation[2][3].

Self-Validating Experimental Protocols

To accurately evaluate a compound that exhibits indirect, rather than direct, antioxidant activity, researchers must deploy orthogonal assays. The following protocols are engineered as self-validating systems , incorporating internal controls to prevent false positives/negatives caused by the compound's unique chemistry.

Protocol 1: DPPH Radical Scavenging Assay (Cell-Free Baseline)

Objective: To empirically prove the lack of direct HAT/SPLET activity of 4,4'-DMS. Causality: Methanol is strictly chosen as the solvent because 4,4'-DMS is highly lipophilic and will precipitate in aqueous buffers, leading to light scattering and false absorbance readings[1].

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

-

Sample Dilution: Prepare 4,4'-DMS at concentrations ranging from 10 µM to 500 µM in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

-

Measurement: Read absorbance at 517 nm using a microplate reader.

-

Self-Validation Check:

-

Positive Control: Include Ascorbic Acid (50 µM). If this well does not show >80% bleaching (reduction in A517), the DPPH reagent is degraded, and the assay must be voided.

-

Vehicle Control: Methanol + DPPH. Used to establish the 0% scavenging baseline.

-

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay)

Objective: To measure the functional antioxidant capacity of 4,4'-DMS inside living cells. Causality: DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable probe. It is deacetylated by intracellular esterases, trapping it inside the cell, where ROS oxidizes it to highly fluorescent DCF. Cells must be washed before adding the oxidative stressor to ensure the observed effect is due to intracellular signaling, not extracellular chemical quenching[4].

-

Cell Seeding: Seed HepG2 or THP-1 cells in a black, clear-bottom 96-well plate at

cells/well. Incubate for 24 hours. -

Pre-treatment: Treat cells with 4,4'-DMS (2 µM to 20 µM) for 24 hours to allow sufficient time for Nrf2-mediated transcription of antioxidant enzymes.

-

Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media. Incubate for 45 minutes at 37°C.

-

Washing (Critical Step): Wash twice with PBS to remove un-internalized probe and extracellular 4,4'-DMS.

-

Stress Induction: Add an oxidative stressor (e.g., 100 µM Pyocyanin or 500 µM

)[4]. -

Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) after 1 hour.

-

Self-Validation Check:

-

Positive Stress Control: Stressor + Vehicle. If fluorescence does not spike >3-fold over the unstressed control, the oxidative model failed.

-

Positive Inhibition Control: Quercetin (10 µM). Validates that the cellular ROS can be successfully mitigated.

-

Protocol 3: Nrf2-ARE Dual-Luciferase Reporter Assay

Objective: To confirm the molecular mechanism of 4,4'-DMS. Causality: Using a dual-luciferase system is mandatory. A drop in Firefly luminescence could indicate either a lack of Nrf2 activation or compound cytotoxicity. Co-transfecting a Renilla luciferase vector under a constitutive promoter normalizes the data against cell viability and transfection efficiency.

-

Transfection: Co-transfect HepG2 cells with an ARE-Firefly luciferase plasmid and a CMV-Renilla luciferase control plasmid using a lipid-based reagent.

-

Treatment: 24 hours post-transfection, treat cells with varying concentrations of 4,4'-DMS (1 µM - 50 µM) for 12 hours.

-

Lysis & Assay: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly substrate, read luminescence, then add Stop & Glo (Renilla) substrate, and read luminescence.

-

Data Processing: Calculate the ratio of Firefly/Renilla luminescence.

-

Self-Validation Check:

-

Viability Gate: If the raw Renilla luminescence in the 4,4'-DMS wells drops by >20% compared to the vehicle control, the concentration is cytotoxic, and the corresponding Nrf2 data point must be excluded from the analysis.

-

Positive Control: DL-Sulforaphane (5 µM). Must yield a >3-fold increase in the Firefly/Renilla ratio[4].

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20828, this compound". PubChem. Available at:[Link]

-

Rimando, A. M., et al. "Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells". Journal of International Medical Research, 2014. Available at:[Link]

-

Kollarova, R., et al. "Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System". Molecules (MDPI), 2019. Available at:[Link]

-

Pezzuto, J. M., et al. "Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans". BMC Pharmacology and Toxicology, 2013. Available at:[Link]

Sources

- 1. This compound | C16H16O2 | CID 20828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Optoelectronic Horizons: The Role of 4,4'-Dimethoxystilbene in OLED Material Design

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of organic semiconductors. Among the foundational building blocks for blue and green fluorescent emitters, 4,4'-dimethoxystilbene serves as a critical model chromophore and synthetic precursor. This technical guide explores the photophysical mechanics, structural functionalization, and device integration protocols of this compound and its advanced derivatives in modern optoelectronics.

Designed for materials scientists and optoelectronic researchers, this whitepaper bridges the gap between fundamental molecular causality and applied device fabrication, ensuring high scientific integrity and reproducible methodologies.

Photophysical Foundations and Molecular Causality

The Electronic Influence of Methoxy Substitution

Unsubstituted stilbene is a classic fluorophore, but its utility in solid-state devices is limited by wide bandgaps and low solid-state photoluminescence quantum yields (PLQY). The introduction of methoxy (–OCH₃) groups at the 4 and 4' (para) positions fundamentally alters the molecule's electronic structure.

Methoxy groups are strongly electron-donating via resonance (

-

HOMO Level Elevation: The Highest Occupied Molecular Orbital (HOMO) is raised, reducing the hole-injection barrier when interfaced with standard Hole Transport Layers (HTLs).

-

Bathochromic Shift: The enhanced push-pull character stabilizes the intramolecular charge transfer (ICT) state, red-shifting the absorption and emission spectra into the visible region[1].

Overcoming Non-Radiative Decay (Cis-Trans Isomerization)

In solution, this compound exhibits a relatively short excited-state lifetime due to rapid non-radiative decay via cis-trans photoisomerization around the central double bond[2]. However, in OLED applications, this limitation is bypassed through solid-state matrix doping. When stilbene derivatives are doped into a rigid host matrix (e.g., CBP), steric hindrance physically restricts the torsional rotation of the vinyl bond. This forces the exciton to decay radiatively, drastically increasing the PLQY from <10% in solution to >70% in thin films.

Charge Transfer Dynamics in Device Architecture

To harness the emissive properties of stilbene derivatives, they are integrated into multilayer OLED architectures. The energetic alignment between the Anode, HTL, Emissive Layer (EML), Electron Transport Layer (ETL), and Cathode is paramount.

Fig 1: Charge injection and exciton recombination pathway in a stilbene-based OLED.

Advanced derivatives, such as anthracene-based bis-stilbenes (e.g., BABCz) or diaminostilbenes (e.g., DSA-Ph), utilize the this compound core logic to achieve highly efficient blue and green electroluminescence[3][4].

Experimental Protocol: Fabrication of Stilbene-Based OLEDs

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for fabricating a standard inverted or conventional OLED utilizing a stilbene-derivative EML. The use of vacuum thermal evaporation (VTE) prevents moisture degradation, while host-dopant co-evaporation prevents Aggregation-Caused Quenching (ACQ).

Step-by-Step Methodology

-

Substrate Preparation (Self-Validation: Work Function Tuning)

-

Sequentially sonicate Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry with N₂ gas and treat with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the ITO work function, lowering the hole injection barrier.

-

-

Hole Transport Layer (HTL) Deposition

-

Transfer substrates to a vacuum chamber (base pressure

Torr). -

Thermally evaporate 40 nm of NPB at a rate of 1.0 Å/s.

-

-

Emissive Layer (EML) Co-Evaporation

-

Co-evaporate the host material (e.g., CBP) and the stilbene-derivative dopant (e.g., BABCz or DSA-Ph) to form a 30 nm layer[3].

-

Maintain a dopant concentration of 5 wt% by controlling the independent sensor tooling factors. Causality: 5% doping ensures efficient Förster Resonance Energy Transfer (FRET) from host to dopant without triggering ACQ.

-

-

Electron Transport Layer (ETL) & Cathode Deposition

-

Evaporate 20 nm of Alq₃ (ETL) at 1.0 Å/s.

-

Evaporate 1 nm of LiF followed by 100 nm of Aluminum. Causality: The ultra-thin LiF layer creates a dipole moment that significantly lowers the electron injection barrier from the Al cathode.

-

-

Encapsulation

-

Transfer the device directly to an N₂-filled glovebox (<0.1 ppm H₂O/O₂) and encapsulate using a glass lid and UV-curable epoxy.

-

Fig 2: Step-by-step vacuum thermal evaporation workflow for OLED device fabrication.

Quantitative Performance Metrics

The translation of the this compound core into advanced OLED emitters yields measurable improvements in device performance. Table 1 summarizes the comparative photophysical and electroluminescent data of standard stilbene derivatives used in the industry.

| Material / Derivative | Role in OLED | Emission Peak (nm) | PLQY (%) | Max Luminance (cd/m²) | Turn-on Voltage (V) |

| This compound | Model Precursor | ~380 - 400 | < 10 (Solution) | N/A | N/A |

| BABCz (Anthracene-Stilbene) | Green Dopant | 520 | > 70 (Film) | 2,300 | 6.6 |

| DSA-Ph (Diaminostilbene) | Blue Dopant | 464 - 468 | > 80 (Film) | > 10,000 | 7.0 |

Data synthesized from spectroscopic analyses and device profiling[1][3][4].

Conclusion

This compound is far more than a simple organic intermediate; it is a foundational blueprint for managing exciton dynamics in organic electronics. By understanding the causality behind its methoxy-driven HOMO elevation and managing its cis-trans isomerization through solid-state matrix engineering, researchers can synthesize highly efficient bis-stilbene and anthracene-hybrid emitters. Adhering to strict, self-validating fabrication protocols ensures that the intrinsic photophysical brilliance of these molecules is successfully translated into commercial-grade OLED performance.

References

-

An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes MDPI / Molecules[Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials ResearchGate (Journal of Luminescence)[Link]

-

Solvent - Solute Interactions Probed by Picosecond Time-Resolved Fluorescence Spectroscopy: Lifetime and Anisotropy Study ResearchGate (Journal of Physical Chemistry)[Link]

-

Photophysical characterization of trans-4,4′-disubstituted stilbenes ResearchGate (Spectrochimica Acta Part A)[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of trans-4,4'-Dimethoxystilbene via Phase-Transfer Catalyzed Wittig Reaction

Introduction & Scope

trans-4,4'-Dimethoxystilbene is a critical reference standard in spectroscopy and a functional building block in materials science (OLEDs, fluorescence probes). While the Wittig reaction is the canonical method for alkene synthesis, it presents a stereochemical challenge when applied to semi-stabilized ylides (such as benzyltriphenylphosphonium salts). These reactions typically yield a mixture of cis (

This guide details a Phase-Transfer Catalyzed (PTC) protocol that prioritizes operational simplicity and scalability over anhydrous "Schlosser" conditions. Crucially, this protocol integrates a thermodynamic isomerization step using iodine (

Key Advantages of This Protocol

-

Robustness: Uses aqueous NaOH and Dichloromethane (DCM), eliminating the need for strictly anhydrous solvents or pyrophoric bases (e.g.,

-BuLi). -

Stereochemical Correction: Includes a self-validating isomerization step that drives the reaction to >98% trans-selectivity.

-

Scalability: The biphasic system manages exotherms effectively and simplifies workup.

Mechanistic Principles

The Stereoselectivity Challenge

The Wittig reaction proceeds through the formation of an oxaphosphetane intermediate. For semi-stabilized ylides (formed from benzyl halides), the formation of the cis-oxaphosphetane is often kinetically faster due to minimized steric bulk in the transition state (puckered vs. planar). This leads to the undesirable cis-stilbene.

The Iodine "Fix" (Thermodynamic Control)

To correct the stereochemistry, we employ iodine-catalyzed photoisomerization. The iodine radical adds reversibly to the double bond, breaking the

Reaction Pathway Diagram

Figure 1: Mechanistic flow from biphasic Wittig coupling to iodine-catalyzed stereochemical correction.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Methoxybenzyltriphenylphosphonium chloride | Precursor | 1.0 | Hygroscopic; dry before use. |

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | Electrophile | 1.0 | Ensure free of benzoic acid (wash with NaHCO3 if aged). |

| Dichloromethane (DCM) | Solvent | - | ACS Grade. |

| Sodium Hydroxide (50% aq) | Base | 5.0 | Excess required for efficient interface deprotonation. |

| Benzyltriethylammonium chloride (TEBA) | PTC Catalyst | 0.05 | Transfers OH- into organic phase. |

| Iodine ( | Isom.[1] Catalyst | 0.02 | Trace amount.[2] |

| Toluene | Isom. Solvent | - | High boiling point speeds up isomerization. |

Step-by-Step Methodology

Phase 1: Biphasic Wittig Coupling

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy magnetic stir bar.

-

Charge: Add 4-methoxybenzyltriphenylphosphonium chloride (10 mmol) and 4-methoxybenzaldehyde (10 mmol).

-

Solvent: Add DCM (40 mL). Stir until solids are suspended/dissolved.

-

Catalyst: Add TEBA (0.5 mmol) or 18-crown-6 (alternative).

-

Initiation: While stirring vigorously (vortex required), add 50% NaOH solution (5 mL) dropwise over 2 minutes.

-

Observation: The organic phase will likely turn yellow/orange, indicating ylide formation.

-

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The spot for the aldehyde (

) should disappear. Two new spots (Cis and Trans) will appear.

-

Phase 2: Workup

-

Separation: Transfer mixture to a separatory funnel. Dilute with DCM (50 mL) and Water (50 mL).

-

Extraction: Shake and separate. Extract the aqueous layer once more with DCM (20 mL).

-

Wash: Wash combined organics with Brine (sat. NaCl) to remove residual base and catalyst.

-

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation.-

Result: A crude semi-solid containing the alkene mixture and Triphenylphosphine Oxide (TPPO).

-

Phase 3: Isomerization & Purification

-

Isomerization: Dissolve the crude residue in Toluene (30 mL). Add a crystal of Iodine (~20-30 mg).

-

Reflux: Attach a condenser and reflux the solution for 1–2 hours. Ambient light is usually sufficient, but a sunlamp accelerates the process.

-

TPPO Removal: Cool the toluene solution. The trans-stilbene is less soluble than TPPO. However, a wash is preferred: Wash the toluene layer with 70% aqueous ethanol (TPPO is soluble in aq. EtOH; stilbene is not).[5]

-

Crystallization: Evaporate the toluene to dryness. Recrystallize the solid from boiling Ethanol (or EtOAc/Hexane).

-

trans-4,4'-dimethoxystilbene forms lustrous white/pearly plates.

-

cis-isomer stays in the mother liquor.

-

Data Analysis & Characterization

NMR Interpretation

The definitive proof of stereochemistry lies in the coupling constant (

| Feature | cis-Isomer (Z) | trans-Isomer (E) |

| Vinyl Proton Shift ( | ~6.4 - 6.5 ppm | ~6.9 - 7.1 ppm |

| Coupling Constant ( | 11.0 – 12.5 Hz | 16.0 – 16.5 Hz |

| Physical State | Oil or Low MP Solid | Crystalline Solid (MP: 212–214°C) |

Protocol Validation:

-

Run

NMR in -

Zoom in on the alkene region (6.5–7.5 ppm).

-

If you see a doublet with

Hz, you have the trans product. -

If you see a smaller doublet nearby with

Hz, the isomerization was incomplete. Repeat Phase 3.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield | Old/Wet Phosphonium Salt | Dry salt in a vacuum oven at 60°C overnight. |

| Emulsion during Workup | Surfactant effect of Catalyst | Add saturated Brine; filter through Celite if necessary. |

| Incomplete Isomerization | Insufficient Light/Heat | Ensure reflux is vigorous; place a lamp near the flask. |

| Oily Product | Residual Solvent or cis isomer | Recrystallize again; oil indicates impure cis presence. |

References

-

Wittig Reaction Stereoselectivity: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[6][7][8][9] Chem. Rev.1989 , 89, 863–927. Link

-

Iodine Isomerization Mechanism: Yamashita, S. "Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene." Bull.[1] Chem. Soc. Jpn.1961 , 34, 487-492. Link

- Phase Transfer Catalysis Protocol: Märkl, G.; Merz, A. "Ultraschall und Phasentransfer-Katalyse bei der Wittig-Reaktion." Synthesis1973, 295. (Adapted for modern PTC conditions).

-

NMR Data Verification: "Complete NMR data of methoxylated cis- and trans-stilbenes." Magn. Reson. Chem.2011 , 49, 374-377.[10] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Complete NMR data of methoxylated cis- and trans-stilbenes as well as 1,2-diphenylethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Electrochemical Oxidative Dimerization of 4,4'-Dimethoxystilbene

Executive Summary & Scope

This application note details the protocol for the anodic oxidation of 4,4'-dimethoxystilbene (DMS) . Unlike traditional chemical oxidations using stoichiometric reagents (e.g., Fe(III), CAN), this electrochemical method utilizes the electrode potential as a "tunable reagent," generating reactive radical cations under neutral conditions.